molecular formula C17H18N10 B10937997 2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10937997
M. Wt: 362.4 g/mol
InChI Key: FMXHHMHKRNBJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that incorporates multiple nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions that incorporate click chemistry approaches. The tetrazole ring can be synthesized using eco-friendly methods, such as employing water as a solvent and moderate reaction conditions . The synthesis of the pyrazolo and triazolo rings often involves the use of triethyl orthoformate and sodium azide, or alcohols and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, employing green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acidic chlorides, anhydrides, strong acids, and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups into the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biological targets and its potential for diverse applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H18N10

Molecular Weight

362.4 g/mol

IUPAC Name

4-[3-(tetrazol-2-yl)-1-adamantyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H18N10/c1-10-2-16(3-11(1)5-17(4-10,7-16)27-21-8-20-25-27)15-22-14-12-6-19-23-13(12)18-9-26(14)24-15/h6,8-11H,1-5,7H2,(H,19,23)

InChI Key

FMXHHMHKRNBJIX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C5=NN6C=NC7=C(C6=N5)C=NN7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.